

# 4-(Methoxycarbonyl)-2-methylbenzoic acid overview

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## Compound of Interest

**Compound Name:** 4-(Methoxycarbonyl)-2-methylbenzoic acid

**Cat. No.:** B2401337

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An In-depth Technical Guide to **4-(Methoxycarbonyl)-2-methylbenzoic Acid** for Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist Introduction

**4-(Methoxycarbonyl)-2-methylbenzoic acid** is a bifunctional aromatic compound that holds significant potential as a versatile intermediate in organic synthesis. Characterized by the presence of both a carboxylic acid and a methyl ester group attached to a toluene scaffold, this molecule offers chemists the ability to perform selective transformations at two distinct reactive sites. This unique structural feature makes it a valuable building block for constructing complex molecular architectures, particularly in the fields of pharmaceutical development and materials science.<sup>[1]</sup>

This guide provides a comprehensive technical overview of **4-(Methoxycarbonyl)-2-methylbenzoic acid**, including its physicochemical properties, plausible synthetic routes, spectroscopic signature, chemical reactivity, and potential applications. The insights herein are curated to empower researchers and drug development professionals to effectively harness the synthetic utility of this compound.

## Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is paramount for its effective application in research and development. **4-(Methoxycarbonyl)-2-methylbenzoic acid** is a derivative of benzoic acid and possesses a unique substitution pattern that dictates its chemical behavior.

Table 1: Key Identifiers and Properties of **4-(Methoxycarbonyl)-2-methylbenzoic acid**

Identifier	Value	Source
IUPAC Name	4-(Methoxycarbonyl)-2-methylbenzoic acid	N/A
CAS Number	1245919-29-2	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	194.18 g/mol	<a href="#">[1]</a>
Canonical SMILES	CC1=C(C=C(C=C1)C(=O)OC)C(=O)O	<a href="#">[1]</a>
InChI Key	SBPJASCDQWPSME-UHFFFAOYSA-N	<a href="#">[1]</a>
Appearance	White to off-white crystalline powder (Predicted)	N/A

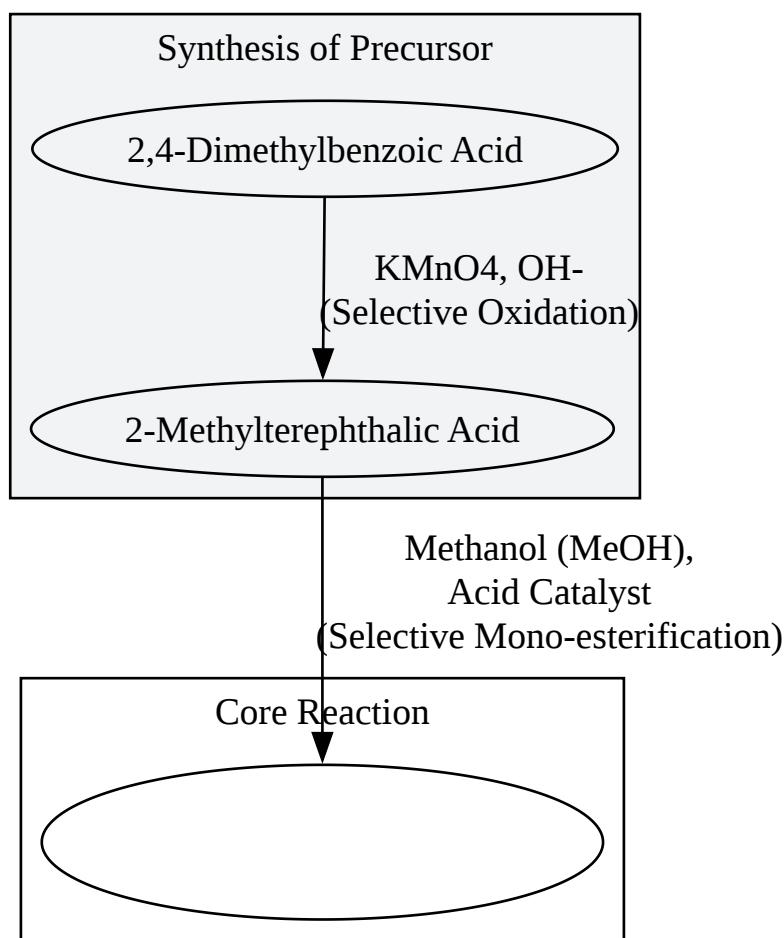
The molecule's bifunctional nature is the cornerstone of its utility, allowing for orthogonal chemical strategies where one functional group can be reacted selectively while the other remains protected or unreactive, to be addressed in a subsequent step.

## Synthesis of **4-(Methoxycarbonyl)-2-methylbenzoic Acid**

While this specific molecule is not as widely documented as some other benzoic acid derivatives, its synthesis can be logically approached through established organic chemistry transformations. Two primary retrosynthetic pathways are proposed, starting from commercially available precursors.

## Pathway A: Selective Mono-esterification of 2-Methylterephthalic Acid

This approach begins with 2-methylterephthalic acid, which can be synthesized via the selective oxidation of 2,4-dimethylbenzoic acid using an oxidizing agent like potassium permanganate ( $\text{KMnO}_4$ ) in an alkaline solution.<sup>[2]</sup> The key challenge in this pathway is achieving selective mono-esterification of the resulting dicarboxylic acid.



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Diagram 1: Synthetic pathway via selective mono-esterification.

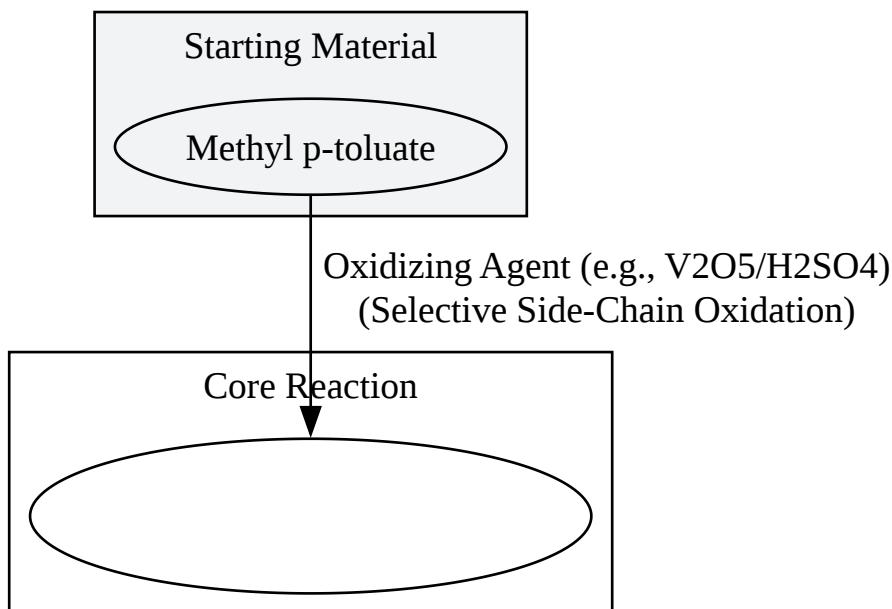
### Experimental Protocol: Selective Mono-esterification

This protocol is adapted from general methods for the selective esterification of dicarboxylic acids.<sup>[3][4]</sup>

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-methylterephthalic acid (1 equivalent) in a large excess of methanol, which also serves as the reactant.
- Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid ( $H_2SO_4$ ) (approx. 0.05 equivalents). The use of a solid acid catalyst like acidic alumina could also be explored for easier workup.<sup>[4]</sup>
- Reaction Conditions: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to maximize the yield of the mono-ester and minimize the formation of the di-ester by-product.
- Workup and Purification: Upon completion, cool the reaction mixture and neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution). Remove the excess methanol under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer containing the product is then washed, dried, and concentrated.
- Purification: The crude product is purified by column chromatography on silica gel to separate the desired mono-ester from unreacted diacid and the di-ester by-product.

## Pathway B: Selective Oxidation of Methyl p-toluate

An alternative route involves the selective oxidation of one methyl group of a dimethylbenzene derivative that has been pre-esterified. This pathway starts with methyl p-toluate, which is commercially available. The challenge lies in selectively oxidizing the methyl group at the 2-position to a carboxylic acid.



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Diagram 2: Synthetic pathway via selective side-chain oxidation.

## Experimental Protocol: Selective Side-Chain Oxidation

This protocol is based on methods for the oxidation of aryl methyl groups.[\[5\]](#)

- **Reaction Setup:** In a multi-necked flask equipped with a mechanical stirrer and a condenser, suspend methyl p-toluate (1 equivalent) in a solution of sulfuric acid.
- **Oxidant:** Add an oxidizing agent capable of converting an aryl methyl group to a carboxylic acid. A system like vanadium pentoxide (V<sub>2</sub>O<sub>5</sub>) in sulfuric acid at elevated temperatures could be effective.[\[5\]](#)
- **Reaction Conditions:** Heat the mixture while stirring vigorously. The temperature and reaction time are critical parameters that need to be optimized to favor the oxidation of the methyl group over the hydrolysis of the ester. Monitor the reaction progress via an appropriate analytical method (e.g., HPLC).
- **Workup and Purification:** After cooling, the reaction mixture is carefully poured onto ice. The precipitated solid product is collected by filtration and washed with cold water.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.

## Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound.<sup>[1]</sup> While specific published spectra for **4-(Methoxycarbonyl)-2-methylbenzoic acid** are not readily available, its expected spectral data can be reliably predicted based on its structure and comparison with similar molecules.

Table 2: Predicted Spectroscopic Data for **4-(Methoxycarbonyl)-2-methylbenzoic acid**

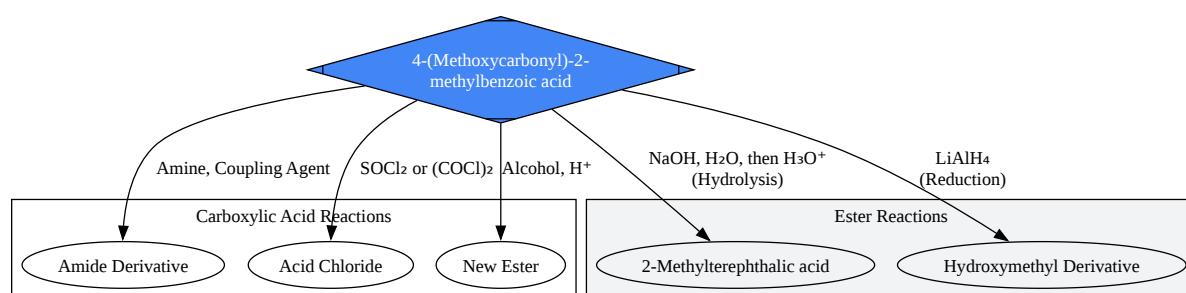
Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- -COOH Proton: A broad singlet far downfield (~10-13 ppm).</li><li>- Aromatic Protons: Three distinct signals in the aromatic region (~7.5-8.5 ppm), likely showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.</li><li>- -OCH<sub>3</sub> Protons: A sharp singlet around 3.9 ppm.</li><li>- Ar-CH<sub>3</sub> Protons: A sharp singlet around 2.5 ppm.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl Carbons: Two signals in the downfield region (~165-175 ppm), one for the carboxylic acid and one for the ester.</li><li>- Aromatic Carbons: Six distinct signals in the aromatic region (~120-140 ppm).</li><li>- -OCH<sub>3</sub> Carbon: A signal around 52 ppm.</li><li>- Ar-CH<sub>3</sub> Carbon: A signal in the aliphatic region, around 20-22 ppm.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm<sup>-1</sup>.</li><li>- C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm<sup>-1</sup>.</li><li>- C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm<sup>-1</sup> (may overlap with the acid C=O).</li><li>- C-O Stretch: Bands in the 1100-1300 cm<sup>-1</sup> region for both the ester and acid.</li></ul>
Mass Spectrometry (EI)	<ul style="list-style-type: none"><li>- Molecular Ion (M<sup>+</sup>): A peak at m/z = 194.</li><li>- Key Fragments: Loss of -OCH<sub>3</sub> (m/z = 163), loss of -COOH (m/z = 149), and a prominent peak for the methoxycarbonylbenzoyl cation.</li></ul>

## Chemical Reactivity and Synthetic Utility

The synthetic power of **4-(Methoxycarbonyl)-2-methylbenzoic acid** lies in the differential reactivity of its two functional groups. This allows for a stepwise approach to building more complex molecules.

- **Carboxylic Acid Reactivity:** The  $-\text{COOH}$  group is acidic and can be readily converted into an acid chloride, amide, or anhydride. It is the primary site for reactions involving nucleophilic acyl substitution, such as coupling with amines (e.g., in peptide synthesis) or alcohols (esterification).
- **Ester Reactivity:** The methyl ester ( $-\text{COOCH}_3$ ) is less reactive than the carboxylic acid. It can be hydrolyzed back to a carboxylic acid under basic or acidic conditions, or it can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ).

This differential reactivity enables an orthogonal protection/deprotection strategy, which is highly valuable in multi-step synthesis.



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Diagram 3: Reactivity map showing selective transformations.

## Applications in Drug Discovery and Materials Science

While specific examples citing **4-(Methoxycarbonyl)-2-methylbenzoic acid** are limited, its structural motifs are present in various functional molecules. Benzoic acid derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, analgesics, and cardiovascular drugs.<sup>[6][7]</sup>

The utility of this compound in drug discovery can be projected in several areas:

- Scaffold for Library Synthesis: Its two addressable functional groups make it an ideal starting point for creating libraries of related compounds for high-throughput screening.
- Linker Molecule: The distinct functionalities allow it to be used as a linker to connect two different molecular fragments in a controlled manner.
- Fragment-Based Drug Design: As a substituted aromatic ring, it can serve as a fragment that can be elaborated upon to optimize binding to a biological target.

In materials science, similar di-functional aromatic compounds are used to synthesize specialty polymers, such as polyesters and polyamides, imparting properties like thermal stability and chemical resistance.[6]

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. While specific GHS data for this compound is not aggregated, related benzoic acids are known to cause skin and serious eye irritation.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
- Storage: Store in a tightly sealed container in a cool, dry place. It is stable under normal conditions.[5]

## Conclusion

**4-(Methoxycarbonyl)-2-methylbenzoic acid** represents a synthetically valuable, yet underexplored, chemical intermediate. Its bifunctional nature provides a platform for selective and sequential chemical modifications, making it a powerful tool for constructing complex organic molecules. This guide has outlined its core properties, provided logical and actionable synthetic strategies, predicted its spectroscopic fingerprint, and discussed its potential

applications. It is hoped that this technical overview will serve as a valuable resource for researchers and professionals seeking to incorporate this versatile building block into their synthetic programs, thereby accelerating innovation in drug discovery and beyond.

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